molecular formula C19H23ClN2O3S3 B2913995 N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1214873-21-8

N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

Cat. No.: B2913995
CAS No.: 1214873-21-8
M. Wt: 459.03
InChI Key: HPESYRCZEUBQSK-UHFFFAOYSA-N
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Description

This compound features a butanamide backbone substituted with a 5-chlorothiophen-2-yl group, a methylsulfanyl (SMe) moiety, and an (E)-2-phenylethenylsulfonamide group. The (E)-styrenyl sulfonamide group may facilitate binding to biological targets via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S3/c1-14(17-8-9-18(20)27-17)21-19(23)16(10-12-26-2)22-28(24,25)13-11-15-6-4-3-5-7-15/h3-9,11,13-14,16,22H,10,12H2,1-2H3,(H,21,23)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPESYRCZEUBQSK-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)C(CCSC)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(S1)Cl)NC(=O)C(CCSC)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a novel synthetic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20ClN3O5S3C_{22}H_{20}ClN_{3}O_{5}S_{3}, with a molecular weight of approximately 538.1 g/mol. The structural complexity includes a thiophene ring, sulfonamide group, and multiple functional groups that contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Kinase Pathways : Similar compounds have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. For instance, a study demonstrated that a related compound induced cell cycle arrest and apoptosis in cancer cell lines by repressing Akt and mTOR activity through JNK activation .
  • Antioxidant Activity : Thiophene derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation. This suggests potential applications in treating diseases characterized by oxidative damage.
  • Antimicrobial Properties : Some studies have indicated that thiophene-containing compounds possess antimicrobial activities, making them candidates for developing new antibiotics.

Case Studies

  • Cancer Cell Lines : In vitro studies using prostate (PC-3) and breast cancer (MCF-7) cell lines showed that the compound could induce significant cytotoxic effects. The mechanism involved the activation of JNK pathways leading to increased apoptosis .
  • In Vivo Models : Preliminary in vivo studies are needed to confirm the therapeutic potential observed in vitro. However, related compounds have demonstrated promising results in animal models, indicating possible efficacy against tumor growth.

Comparative Biological Activity Table

Compound NameMechanism of ActionBiological ActivityReferences
This compoundPI3K/Akt/mTOR InhibitionInduces apoptosis in cancer cells
2-Acetyl-5-chlorothiopheneAntioxidant ActivityProtects against oxidative stress
4-(2-chloroethyl)-phenyl acetateJNK ActivationInduces cell death in cancer cells

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related analogs:

Compound Name Key Structural Features Synthesis Method Reported Bioactivity/Use
Target Compound : N-[1-(5-Chlorothiophen-2-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide Chlorothiophene, methylsulfanyl, (E)-styrenyl sulfonamide Not explicitly described Inferred antimicrobial/anticancer
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Tosyl group, dual azide substituents Substitution reaction Not reported
N-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide Hydrochloride Butanamide with hydroxypropoxy and isopropylamino groups Pharmaceutical impurity Quality control standard
N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide (E)-Styrenyl sulfonyl, oxadiazole, chlorophenyl Sulfone coupling Antimicrobial, cytotoxic
Schiff Base Mn(II)/Fe(III)/Co(II)/Ni(II)/Zn(II) Complexes of 3-((2-((1-(4-Hydroxyphenyl)ethylidene)amino)ethyl)imino)-N-(p-tolyl)butanamide Butanamide with Schiff base ligands, metal coordination Ligand synthesis + complexation Anticancer, larvicidal

Key Differences and Implications

Substituent Diversity: The target compound's 5-chlorothiophene distinguishes it from analogs with simpler aryl groups (e.g., tosyl in or chlorophenyl in ). Chlorothiophenes are known for modulating electronic properties and enhancing binding to hydrophobic enzyme pockets .

Sulfonamide Linkages: The (E)-styrenyl sulfonamide in the target compound shares similarity with , which demonstrated antimicrobial activity. The rigid (E)-configuration may enforce a specific spatial arrangement for target engagement .

Metal complexes of butanamide Schiff bases () exhibit anticancer activity, suggesting that the target compound’s thiophene and sulfonamide groups could synergize for similar applications.

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